Sodium stearoyl-2-lactylate (SSL) is an ionic surfactant frequently used as a food additive. [] It belongs to the class of acyl lactylates and is commonly employed as an emulsifier, dough conditioner, and stabilizer in various food products. [, , , ] SSL is typically derived from stearic acid, a fatty acid found in animal and vegetable fats, and lactic acid, a naturally occurring organic acid. []
Sodium stearoyl-2-lactylate is synthesized from two primary components: stearic acid, which is predominantly derived from palm oil, and lactic acid, typically produced through the fermentation of sugar beet or via chemical synthesis. The compound is classified as a sodium salt of stearoyl lactic acid, which results from the esterification of these two acids, followed by neutralization with sodium hydroxide .
The synthesis of sodium stearoyl-2-lactylate can be performed using several methods. The most common methods include:
The molecular structure of sodium stearoyl-2-lactylate can be represented as follows:
The structure consists of a long hydrophobic stearic acid chain linked to a hydrophilic lactic acid moiety, forming an amphiphilic compound that allows it to function effectively as an emulsifier. The presence of the sodium ion enhances its solubility in aqueous environments, making it suitable for various food applications .
Sodium stearoyl-2-lactylate participates in several chemical reactions relevant to its function as an emulsifier:
The mechanism by which sodium stearoyl-2-lactylate functions as an emulsifier involves several key interactions:
Sodium stearoyl-2-lactylate exhibits several important physical and chemical properties:
Sodium stearoyl-2-lactylate finds extensive applications across various sectors:
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